4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Description

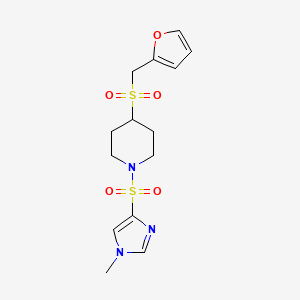

4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two distinct sulfonyl groups. The first sulfonyl group is linked to a furan-2-ylmethyl moiety, introducing aromatic heterocyclic character, while the second sulfonyl group is attached to a 1-methyl-1H-imidazol-4-yl substituent, contributing nitrogen-rich heteroaromaticity. Its molecular formula, calculated as C₁₅H₁₉N₃O₅S₂, implies moderate polarity and solubility in organic solvents, though experimental validation is required.

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-1-(1-methylimidazol-4-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S2/c1-16-9-14(15-11-16)24(20,21)17-6-4-13(5-7-17)23(18,19)10-12-3-2-8-22-12/h2-3,8-9,11,13H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCERFRVBCCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-ylmethyl sulfonyl group: This can be achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base.

Formation of the 1-methyl-1H-imidazol-4-yl sulfonyl group: This involves the reaction of 1-methylimidazole with a sulfonyl chloride.

Coupling with piperidine: The final step involves coupling the two sulfonyl groups with piperidine under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl groups can be reduced to thiols.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and sulfoxides.

Reduction: Thiols and secondary amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug development, particularly targeting enzymes or receptors. Its sulfonamide groups have shown promising antibacterial and anticancer activities:

- Antibacterial Activity : Studies indicate that derivatives containing sulfonamide groups exhibit significant inhibition against bacteria such as E. coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial metabolic processes.

- Enzyme Inhibition : Compounds similar to this have been tested for acetylcholinesterase (AChE) inhibition, with some derivatives achieving IC50 values below 5 µM, indicating high potency.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules. The presence of both furan and imidazole groups allows for versatile chemical reactions, making it an important building block in organic synthesis.

Material Science

In material science, the compound can be utilized as a precursor for developing novel materials with specific properties. Its unique structure may impart desirable characteristics to materials used in various applications.

Antibacterial Screening

A study evaluated several piperidine derivatives for antibacterial activity. Compounds similar to this one demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa, attributed to their ability to disrupt bacterial metabolic pathways.

Enzyme Inhibition Studies

Research involving synthesized compounds showed promising results for AChE inhibition, with several derivatives achieving effective concentrations indicative of their potential therapeutic use.

In Silico Studies

Molecular docking simulations have been performed on related compounds, revealing favorable binding affinities to proteins involved in cancer progression. These studies suggest that modifications to the piperidine structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of “4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine, we analyze structurally related sulfonylated heterocycles from the provided evidence:

Table 1: Structural and Molecular Comparison

Key Observations :

Core Structure Diversity :

- The target compound’s piperidine core contrasts with the pyrazoline cores of Compounds 23 and 24 . Piperidine derivatives (e.g., catalog entries) are often explored for their conformational flexibility in drug design, whereas pyrazolines are rigid and may favor planar binding interactions.

Sulfonyl Group Variations: The dual sulfonyl groups in the target compound are distinct from the mono-sulfonylated pyrazolines in the patent. Compound 23 includes a triazole-sulfonyl group, while Compound 24 features an imidazole-sulfonyl substituent .

Heterocyclic Substituents: The furan-2-ylmethyl group in the target compound introduces oxygen-based aromaticity, which may enhance solubility compared to purely nitrogenous substituents (e.g., triazoles or tetrazoles in catalog compounds). This contrasts with Compound 23’s trifluoromethyl-pyridine group, which adds lipophilicity and metabolic stability .

Molecular Weight Trends :

- While molecular weights for catalog compounds are unavailable, the patent compounds (436–437 Da) suggest that sulfonylated heterocycles in this class occupy a mid-range molecular weight bracket, likely optimizing membrane permeability . The target compound’s calculated molecular weight (~413 Da) aligns with this trend.

Research Findings :

- Patent Compounds 23 and 24: These pyrazoline derivatives were synthesized and validated via ESI-MS, demonstrating robust correlation between experimental and calculated molecular weights .

- Catalog Piperidine Derivatives: While lacking pharmacological data, compounds like 4-(1H-tetrazol-1-yl)piperidine hydrochloride are often intermediates in peptidomimetic or protease inhibitor synthesis .

Biological Activity

The compound 4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic molecule that features a piperidine core substituted with sulfonyl groups derived from furan and imidazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, enzyme inhibition, and possible anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 386.47 g/mol. The structure consists of a piperidine ring with two sulfonyl substituents, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4S |

| Molecular Weight | 386.47 g/mol |

| Purity | ~95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the furan-2-ylmethyl sulfonyl group : Achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base.

- Formation of the 1-methyl-1H-imidazol-4-yl sulfonyl group : Involves the reaction of 1-methylimidazole with a sulfonyl chloride.

- Coupling with piperidine : This final step couples the two sulfonyl groups with piperidine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .

Antibacterial Activity

Research indicates that compounds with similar structures have demonstrated significant antibacterial effects. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of sulfonamide moieties often enhances antibacterial potency due to their ability to inhibit bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies have reported IC50 values indicating strong activity against these enzymes, which are crucial targets in treating conditions like Alzheimer’s disease and urinary infections .

Anticancer Potential

Recent investigations into compounds with similar structural motifs suggest potential anticancer properties. For example, docking studies have indicated interactions with cancer-related enzymes, positioning these compounds as candidates for further development in cancer therapy .

Case Studies

- Antibacterial Screening : A study evaluated several piperidine derivatives for antibacterial activity, revealing that those containing sulfonamide groups exhibited significant inhibition against E. coli and Pseudomonas aeruginosa . The mechanism was attributed to the disruption of bacterial metabolic processes.

- Enzyme Inhibition : A series of synthesized compounds were tested for AChE inhibition, showing promising results with several derivatives achieving IC50 values below 5 µM, indicating high potency .

- In Silico Studies : Molecular docking simulations for related compounds demonstrated favorable binding affinities to target proteins involved in cancer progression, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.